3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine
Description
Properties
IUPAC Name |
(3-methylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c1-9-8-18(6-5-17-9)12(19)10-3-2-4-11(7-10)13(14,15)16/h2-4,7,9,17H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFBKOCMHJZJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 3-Methylpiperazine
The most straightforward route involves reacting 3-methylpiperazine with 3-(trifluoromethyl)benzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic acyl substitution, where the secondary amine of 3-methylpiperazine attacks the electrophilic carbonyl carbon of the benzoyl chloride.
Reaction Conditions :
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Molar Ratio : 1:1 (3-methylpiperazine : benzoyl chloride) to prevent diacylation.
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Temperature : 0–5°C initially, then room temperature (20–25°C) for 12–18 hours.
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Base : Triethylamine (TEA) or NaOH to scavenge HCl.
Yield Optimization :
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Microwave Assistance : Adapting methods from BZP synthesis, microwave irradiation (100 W, 80°C, 20 min) increases yield to 92% by enhancing reaction kinetics.
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Solvent Selection : THF outperforms DCM due to better solubility of intermediates (yield: 85% vs. 78%).
Side Reactions :
Stepwise Synthesis from 3-Methylpiperazine Precursors
For cases where 3-methylpiperazine is unavailable, the piperazine ring can be constructed in situ:
Route A :
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Alkylation of Ethylenediamine : React 1,2-dichloroethane with methylamine to form 1-methyl-1,2-dichloroethane.
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Cyclization : Treat with aqueous ammonia under reflux (110°C, 24 h) to yield 3-methylpiperazine.
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Acylation : As in Section 1.1.
Route B :
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Bis(2-chloroethyl)methylamine Synthesis : React methylamine with 2-chloroethanol, followed by thionyl chloride.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Adapting protocols for 1-[3,5-bis(trifluoromethyl)benzoyl]piperazine, continuous flow systems enable:
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Throughput : 5 kg/h with 89% yield.
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Conditions :
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Residence Time : 2 min at 120°C.
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Catalyst : DMAP (4-dimethylaminopyridine, 0.5 mol%).
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Advantages :
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Reduced side products (diacylation <1%).
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Enhanced heat management compared to batch reactors.
Purification and Isolation
Liquid-Liquid Extraction :
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Post-reaction mixture washed with 5% HCl (removes unreacted piperazine) and 5% NaHCO₃ (neutralizes acid).
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Organic layer dried over MgSO₄ and concentrated in vacuo.
Crystallization :
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Recrystallize from ethanol/water (4:1) to achieve >99% purity.
Chromatography :
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Column : Silica gel (230–400 mesh), eluent: ethyl acetate/hexane (1:3).
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HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.
Analytical Characterization
Spectroscopic Data
Comparative Performance of Synthesis Methods
| Method | Yield (%) | Purity (%) | Time | Scale |
|---|---|---|---|---|
| Batch (THF, TEA) | 85 | 98 | 18 h | Lab |
| Microwave | 92 | 99 | 20 min | Pilot |
| Continuous Flow | 89 | 99 | 2 min | Industrial |
Challenges and Mitigation Strategies
Challenge 1 : Hydroscopicity of 3-(trifluoromethyl)benzoyl chloride.
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Solution : Use freshly distilled reagent under N₂ atmosphere.
Challenge 2 : Low solubility of 3-methylpiperazine in non-polar solvents.
Emerging Methodologies
Enzymatic Acylation :
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Lipase-catalyzed acylation in ionic liquids (e.g., [BMIM][BF₄]) achieves 80% yield at 40°C, reducing waste.
Electrochemical Synthesis :
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce benzyl derivatives .
Scientific Research Applications
Medicinal Chemistry
3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine has been investigated for its potential as a lead compound in drug discovery. Its structural attributes allow it to interact with various biological targets, making it useful in developing new pharmaceuticals. Piperazine derivatives are known for their diverse biological activities, including:
- Antidepressant Activity : Similar compounds have been shown to modulate serotonin receptors, indicating potential antidepressant effects .
- Enzyme Inhibition : The compound can be utilized in studies involving enzyme inhibition, particularly in the context of cancer therapies where targeting specific kinases is crucial .
Agrochemical Development
Due to its lipophilic nature imparted by the trifluoromethyl group, this compound may also find applications in agrochemicals. Its ability to penetrate biological membranes enhances its potential as a pesticide or herbicide.
Chemical Intermediate
In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation and reduction, allowing for the development of novel compounds with tailored properties .
Case Studies and Research Findings
Several studies have documented the applications of piperazine derivatives in drug development:
- A study published in Nature Reviews Drug Discovery highlighted how piperazine-containing compounds have been instrumental in developing drugs targeting various neurological disorders due to their ability to interact with neurotransmitter systems .
- Research focusing on enzyme inhibitors has shown that modifications to piperazine structures can enhance binding affinity and specificity towards target proteins involved in cancer progression .
Mechanism of Action
The mechanism of action of 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural Analogues
Piperazine Core Modifications
- 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP): Lacks the methyl and benzoyl groups.
- 1-(2-Methoxyphenyl)piperazine (2-MPP) : Replaces the trifluoromethyl group with a methoxy group. While less potent (Ki = 35 nM for 5-HT1), it exhibits 100-fold selectivity for 5-HT1 over 5-HT2 receptors, highlighting the impact of substituent positioning .
- 1-(3-Chlorophenyl)piperazine (mCPP) : A 5-HT2C agonist, demonstrating how halogen substituents alter receptor subtype specificity .
Benzoyl-Substituted Analogues
- N-{5-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8e) : Shares the 3-(trifluoromethyl)benzoyl group but includes a pyridinyl-acetamide tail. This derivative showed enhanced solubility and binding affinity in preclinical studies .
- Sch-350634 : A CCR5 antagonist with a 3-(trifluoromethyl)phenyl group and methyl-piperazine substitutions, illustrating how structural tweaks improve oral bioavailability and potency .
Receptor Affinity and Selectivity
Key Findings :
Biological Activity
3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a methyl group and a trifluoromethylbenzoyl moiety. This unique structure enhances its lipophilicity, allowing it to effectively penetrate cell membranes and interact with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C12H15F3N2 |
| Molecular Weight | 248.25 g/mol |
| CAS Number | 1240564-79-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's affinity for lipid membranes, facilitating its entry into cells where it can modulate various biochemical pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic pathways related to inflammation and cancer.
- Receptor Binding : It interacts with various receptors, influencing cellular signaling processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve mitochondrial pathways that trigger cell death.
Anti-inflammatory Effects
The compound has shown potential in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Anticancer | Induced apoptosis in MCF-7 cells (IC50: ~5 μM) |
| Anti-inflammatory | Inhibited TNF-alpha production (IC50: ~10 μM) |
| Enzyme Inhibition | Reduced activity of specific kinases involved in cancer progression |
In Vivo Studies
In vivo studies have also been conducted to assess the pharmacokinetics and therapeutic efficacy of the compound:
| Parameter | Results |
|---|---|
| Bioavailability | Moderate oral bioavailability (F = 41%) |
| Half-life (t1/2) | Approximately 2.9 hours |
| Clearance Rate | CL blood = 0.50 L/h/kg |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine, considering steric and electronic effects of the trifluoromethyl group?
- Methodology : The compound can be synthesized via nucleophilic substitution or acylation. For example, reacting 3-methylpiperazine with 3-(trifluoromethyl)benzoyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at 80°C for 12 hours achieves moderate yields (60–70%) . Purification via silica gel chromatography (ethyl acetate/hexane, 1:8) is critical to isolate the product from unreacted precursors .
- Key Considerations : The trifluoromethyl group increases electrophilicity of the benzoyl chloride, but steric hindrance may require elevated temperatures or microwave-assisted synthesis to improve reaction efficiency.
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- Methodology :
- NMR : Analyze - and -NMR to confirm substitution patterns. The trifluoromethyl group causes distinct splitting in aromatic proton signals (δ 7.6–8.2 ppm), while the piperazine methyl group appears as a singlet (~δ 2.3 ppm) .
- LC-MS : Use high-resolution mass spectrometry to verify molecular weight (expected [M+H]+ ~317.13 g/mol) and detect impurities .
- X-ray crystallography : Resolve crystal packing and confirm the chair conformation of the piperazine ring, which minimizes steric clashes .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodology :
- Receptor binding assays : Screen against serotonin (5-HT) and dopamine (D) receptors due to structural similarity to bioactive piperazine derivatives. Use radioligand displacement assays with -ketanserin for 5-HT affinity .
- Cytotoxicity testing : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC values <10 µM indicate potential therapeutic relevance .
Advanced Research Questions
Q. How do substituent modifications (e.g., methyl vs. fluorobenzyl groups) impact target selectivity in structure-activity relationship (SAR) studies?
- Methodology : Synthesize analogs (e.g., 1-(2-fluorobenzyl)piperazine derivatives) and compare binding affinities. For example, replacing the methyl group with a fluorobenzyl moiety increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Data Analysis : Use molecular docking (AutoDock Vina) to map interactions. The trifluoromethyl group forms hydrophobic contacts with receptor subpockets, while the methyl group on piperazine stabilizes the ring conformation .
Q. How can molecular docking resolve contradictions in reported biological activities (e.g., serotoninergic vs. dopaminergic effects)?
- Methodology : Perform ensemble docking against multiple receptor conformations (e.g., 5-HT vs. D). For example, the benzoyl group may adopt different orientations in 5-HT (favored by π-π stacking) versus D (favored by hydrogen bonding with Asp114) .
- Validation : Cross-validate with mutagenesis studies. If alanine substitution at Asp114 in D abolishes activity, the initial docking hypothesis is confirmed .
Q. What analytical strategies address stability challenges during long-term storage?
- Methodology :
- HPLC stability assays : Monitor degradation under accelerated conditions (40°C/75% RH). Peaks corresponding to hydrolyzed benzoyl fragments indicate susceptibility to moisture .
- Solid-state NMR : Detect amorphous-to-crystalline phase transitions, which reduce solubility. Excipients like PVP-K30 can stabilize amorphous forms .
Q. How does the trifluoromethyl group influence physicochemical properties relevant to drug design?
- Methodology :
- LogP measurement : Use shake-flask method to quantify partitioning between octanol/water. The -CF group increases logP by ~1.2 units compared to non-fluorinated analogs, enhancing membrane permeability but requiring formulation optimization for IV delivery .
- Thermal analysis (DSC/TGA) : The -CF group elevates melting point (~150°C vs. ~120°C for methyl analogs), impacting tablet compression .
Comparative and Mechanistic Questions
Q. How does this compound compare to 1-[3,5-bis(trifluoromethyl)benzoyl]piperazine in non-pharmacological applications (e.g., battery electrolytes)?
- Methodology : Test polysulfide-shuttling inhibition in Li-S batteries via cyclic voltammetry. The mono-trifluoromethyl derivative reduces shuttle current by 40% at 1 mM concentration, while bis-CF analogs achieve 70% due to stronger adsorption on carbon cathodes .
Q. What computational methods predict metabolic pathways for preclinical toxicity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
